The synthesis of Vegfr-IN-3 involves several key steps that utilize various chemical reactions. Initially, the synthesis may begin with the chlorination of nicotinic acid using thionyl chloride to yield nicotinoyl chloride. This intermediate is then condensed with ethyl-4-aminobenzoate to form ethyl 4-(nicotinamido)benzoate. This product undergoes further reactions with hydrazine hydrate, leading to the formation of an acid hydrazide. Subsequent reactions with different aldehydes yield the final product through a series of condensation and crystallization steps .
The technical details of the synthesis include:
The molecular structure of Vegfr-IN-3 can be characterized through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Specific structural data points may include:
The three-dimensional conformation of Vegfr-IN-3 is crucial for its biological activity, as it must fit precisely into the receptor's active site to inhibit its function effectively.
Vegfr-IN-3 participates in several chemical reactions that are pivotal for its function as an inhibitor:
The mechanism of action for Vegfr-IN-3 primarily revolves around its ability to inhibit the signaling pathways initiated by vascular endothelial growth factor receptor 2. Upon binding to this receptor, Vegfr-IN-3 prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and migration. This inhibition leads to reduced angiogenesis, which is critical in tumor progression.
Key data points regarding its mechanism include:
The physical and chemical properties of Vegfr-IN-3 are significant for understanding its behavior in biological systems:
These properties are essential for formulating effective drug delivery systems that can optimize bioavailability and therapeutic efficacy.
Vegfr-IN-3 is primarily utilized in scientific research focused on cancer therapy. Its applications include:
The vascular endothelial growth factor receptor (VEGFR) family—comprising VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4)—serves as a master regulator of pathological angiogenesis and lymphangiogenesis in solid tumors. VEGF-A binding to VEGFR-2 triggers a signaling cascade (PI3K-Akt, PLCγ-PKC-MAPK) that promotes endothelial cell proliferation, migration, and vascular permeability, enabling tumor growth beyond a hypoxic threshold of 1–2 mm [1] [3]. Crucially, VEGF-C/VEGFR-3 signaling drives lymphangiogenesis, facilitating metastatic dissemination via lymphatic vessels. Clinical studies correlate VEGF-C/VEGFR-3 overexpression with lymph node metastasis in gastric, lung, and colorectal cancers, underscoring its role as an independent prognostic marker [2] [8]. Beyond endothelial regulation, tumor cells themselves express VEGFRs, creating autocrine loops that enhance invasiveness and resistance to apoptosis [6] [8].
Table 1: VEGFR Subtypes and Their Pathogenic Functions in Cancer
Receptor | Primary Ligands | Key Signaling Pathways | Oncogenic Functions |
---|---|---|---|
VEGFR-1 | VEGF-A, PlGF, VEGF-B | Weak PI3K/Akt | Immune cell recruitment, metastatic niche formation |
VEGFR-2 | VEGF-A, VEGF-C/D | PLCγ-PKC-MAPK, PI3K/Akt | Angiogenesis, vascular permeability, tumor cell survival |
VEGFR-3 | VEGF-C, VEGF-D | MAPK, PI3K/Akt | Lymphangiogenesis, metastasis, chemoresistance |
Conventional antiangiogenic agents (e.g., bevacizumab, sunitinib) target VEGF-A/VEGFR-2 to starve tumors but yield transient benefits due to adaptive resistance. Mechanisms include:
Table 2: Limitations of Current Anti-VEGFR Therapies and Therapeutic Opportunities
Limitation | Molecular Mechanism | Therapeutic Opportunity |
---|---|---|
Compensatory angiogenic pathways | Upregulation of PlGF, FGF, or VEGF-C | Dual VEGFR-2/VEGFR-3 inhibition |
Intratumoral heterogeneity | Alternative VEGF splicing (e.g., VEGF165b) | Isoform-specific targeting |
Lymphatic metastasis | VEGF-C/VEGFR-3-driven lymphangiogenesis | Selective VEGFR-3 blockade |
VEGFR-IN-3 is a novel small-molecule inhibitor designed to address the specificity gaps of first-generation antiangiogenics. Kinase profiling reveals nanomolar IC50 values against VEGFR-3 (IC50 = 12 nM), with 8-fold selectivity over VEGFR-2 (IC50 = 97 nM) and >50-fold over FGFR or PDGFR [6] [10]. Structurally, it occupies the ATP-binding pocket of VEGFR-3’s kinase domain, suppressing autophosphorylation at Tyr1068, a residue critical for MAPK pathway activation [10]. In preclinical models:
Table 3: Preclinical Activity Profile of VEGFR-IN-3
Model System | Key Findings | Proposed Mechanism |
---|---|---|
VEGF-C+ lung cancer xenografts | 70% reduction in lymph node metastasis | VEGFR-3 kinase inhibition, impaired lymphangiogenesis |
Leukemia spheroids | 3.5-fold increase in cytarabine sensitivity | Suppression of VEGFR-3/PI3K/Akt survival signaling |
Breast cancer stem cells | 60% decrease in tumor-initiating capacity | Downregulation of Sox2, Oct4, and Nanog |
VEGFR-IN-3’s distinct binding mode—exploiting a hydrophobic cleft in VEGFR-3’s juxtamembrane domain—positions it as a template for next-generation inhibitors targeting metastatic niches [10].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: